molecular formula C18H18O B139377 2,2-diphenylcyclohexanone CAS No. 22612-62-0

2,2-diphenylcyclohexanone

Cat. No.: B139377
CAS No.: 22612-62-0
M. Wt: 250.3 g/mol
InChI Key: VVZQVFCTDWFOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-diphenylcyclohexanone is an organic compound with the molecular formula C18H18O It is a derivative of cyclohexanone where two phenyl groups are attached to the second carbon of the cyclohexanone ring

Scientific Research Applications

Oxidation Reactions and Industrial Applications

Cyclohexanone and its derivatives are crucial in the chemical industry, particularly in oxidation reactions. The oxidation of cyclohexane is a vital chemical reaction for producing cyclohexanol and cyclohexanone, collectively known as ketone–alcohol (KA) oil. These compounds are primary feedstocks for nylon 6 and nylon 6,6 productions. Various metal salts like cobalt, gold, and silver have been explored as catalysts to improve selectivity and conversion rates in these processes. The oxidation is often carried out using oxygen or air, with recent studies focusing on enhancing the efficiency and selectivity of these reactions (Abutaleb & Ali, 2021).

Catalysis and Synthetic Chemistry

Cyclohexanone derivatives serve as important intermediates in synthetic chemistry. For example, cyclohexanone monooxygenase is a biocatalyst that facilitates Baeyer-Villiger oxidations of various ketones to produce lactones, which are valuable chiral building blocks. This enzyme-based method has been highlighted for its potential in asymmetric synthesis, offering a green and efficient alternative to traditional chemical routes (Stewart, 1998).

Environmental Impact and Flame Retardants

The environmental persistence and impact of brominated flame retardants, including compounds related to cyclohexanone structures, have been extensively reviewed. These studies emphasize the widespread contamination of environments with polybrominated diphenyl ethers (PBDEs) and discuss their toxicological implications for human health and ecosystems. Efforts to understand and mitigate the environmental footprint of such compounds continue to be a significant area of research, reflecting the balance between their industrial utility and environmental risks (Wu et al., 2020).

Energy Storage and Hydrogen Carriers

Organic liquid phase hydrogen carriers are being explored for their potential in energy storage and transport. Among various classes of compounds studied, cycloalkanes, including cyclohexanone derivatives, have been identified as potential candidates. These compounds offer a promising approach for hydrogen storage, with methylcyclohexane often cited as a suitable organic hydrogen carrier due to its physical properties and relatively high hydrogen content. The economic viability and environmental impact of using such compounds for hydrogen storage are areas of ongoing research (Bourane et al., 2016).

Safety and Hazards

“Cyclohexanone, 2,2-diphenyl-” is considered hazardous. It is classified as a flammable liquid and vapor. It is also toxic if swallowed, fatal in contact with skin or if inhaled . Proper handling is required to avoid potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of diphenylmethane with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of cyclohexanone, 2,2-diphenyl- often involves the catalytic hydrogenation of diphenylcyclohexene. This process uses a palladium or platinum catalyst and hydrogen gas under high pressure and temperature. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4

Properties

IUPAC Name

2,2-diphenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZQVFCTDWFOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177133
Record name Cyclohexanone, 2,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22612-62-0
Record name Cyclohexanone, 2,2-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022612620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone,2-diphenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone, 2,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.